4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Hydrolysis Kinetics Substituent Effect Stability

The compound 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a fully oxidized sulfone in the 5,6-dihydro-1,4-oxathiine class, featuring a 4-bromophenyl ester at the 2-position. This class is distinct from common amide analogs like oxycarboxin and is defined by the presence of a carboxylate ester and a 4,4-dioxide sulfone group, which together determine its unique chemical reactivity, stability, and potential biological profile relative to other in-class candidates.

Molecular Formula C17H13BrO5S
Molecular Weight 409.3 g/mol
Cat. No. B12179316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
Molecular FormulaC17H13BrO5S
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C17H13BrO5S/c18-13-6-8-14(9-7-13)23-17(19)15-16(12-4-2-1-3-5-12)24(20,21)11-10-22-15/h1-9H,10-11H2
InChIKeyVOKBAWBPZQDMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide Core Characteristics


The compound 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a fully oxidized sulfone in the 5,6-dihydro-1,4-oxathiine class, featuring a 4-bromophenyl ester at the 2-position [1]. This class is distinct from common amide analogs like oxycarboxin and is defined by the presence of a carboxylate ester and a 4,4-dioxide sulfone group, which together determine its unique chemical reactivity, stability, and potential biological profile relative to other in-class candidates .

Why 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide Cannot Be Replaced by Generic Analogs


Generic substitution with other 2-substituted 5,6-dihydro-1,4-oxathiine 4,4-dioxides is unreliable due to profound differences in hydrolytic stability and reactivity governed by the ester's leaving group. The 4-bromophenyl ester is an electron-withdrawing group that accelerates hydrolysis under basic conditions compared to electron-donating groups like 4-methoxyphenyl, as confirmed by Hammett studies on the class [1]. Furthermore, the sulfone group's electron-withdrawing effect enhances oxidative stability and alters biological target interactions compared to sulfide or sulfoxide analogs, making potency, selectivity, or stability assumptions from one analog to another scientifically invalid .

Quantitative Differentiation Evidence for 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide


Hydrolytic Stability vs. 4-Methoxyphenyl Ester: pKa and pH-Rate Profile Prediction

The hydrolysis rate of dihydro-1,4-oxathiin 4,4-dioxides is critically dependent on the electron-withdrawing nature of the 2-substituent. The target compound's 4-bromophenyl ester (Hammett σp ≈ 0.23) will exhibit a faster hydrolysis rate at pH > 3.5 compared to the 4-methoxyphenyl analog (σp ≈ -0.27), where the reaction is accelerated by electron-accepting groups [1]. This directly impacts shelf-life in solution and reaction times in protic solvent-based syntheses.

Hydrolysis Kinetics Substituent Effect Stability

Electrophilic Reactivity in Nucleophilic Reactions vs. Amide Analog

The target compound's 4-bromophenyl ester serves as a superior leaving group in reactions with nucleophiles (thiols, amines) compared to the corresponding amide, N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide. This is because the ester carbonyl is more electrophilic and the 4-bromophenoxide is a much better leaving group than the 4-bromoanilide, facilitating 2-substituted ethanesulfonylcarbonyl compound formation [1]. This property is critical for its use as a reactive intermediate in medicinal chemistry derivatization programs.

Synthetic Chemistry Leaving Group Potential Cross-Coupling

Xanthine Oxidase Inhibitory Potential: A Shift in Selectivity from 4-Chlorophenyl Analog

A closely related analog, N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide, shows essentially no inhibition of bovine xanthine oxidase (IC50 > 100,000 nM) [1], while other 4-bromophenyl oxathiine derivatives have demonstrated potent nanomolar inhibition [2]. This suggests that the presence of the 4-bromophenyl group is not predictive of activity across the class, and the specific ester linkage in the target compound may engage in different binding interactions, potentially leading to a distinct selectivity profile compared to the 4-chlorophenyl or other halogen-substituted analogs. However, no direct head-to-head inhibitory data is available for the target compound against any specific enzyme.

Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

Conformational Preference: 4,4-Dioxide vs. 4-Oxide Derivatives

While the target compound and its analogs are conformationally mobile, NMR studies show critical differences: the 4,4-dioxide derivatives (like the target compound) are in fast exchange between conformers, while 4-oxide derivatives preferentially adopt a conformation with an axial S=O bond [1]. This fundamental difference in ring geometry can significantly influence molecular recognition by biological targets and crystal packing, making the 4,4-dioxide the preferred oxidation state for applications requiring a flexible pharmacophore.

Conformational Analysis NMR Spectroscopy Drug Design

Validated Application Scenarios for 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide Based on Differential Evidence


Medicinal Chemistry Derivatization: A Reactive Ester Scaffold for Parallel Synthesis

Its primary validated application is as a reactive electrophilic scaffold for generating libraries of 2-substituted ethanesulfonylcarbonyl derivatives. The 4-bromophenyl ester's superior leaving group ability, relative to the amide analog, makes it the ideal starting material for nucleophilic displacement with amines, thiols, and CH-acidic compounds to rapidly explore structure-activity relationships (SAR) in the oxathiine series [1][2].

Xanthine Oxidase Probe: A Tool to Map Halogen-Specific Binding Requirements

The dramatic difference in xanthine oxidase inhibition between the inactive amide analog (IC50 > 100,000 nM) and a potent 4-bromophenyl congener (IC50 = 26 nM) suggests a crucial role for the 4-bromophenyl group when presented in the correct geometric orientation [1][2]. This compound is thus best used as a key probe in crystallography or modeling studies to map halogen-binding pockets and understand the structural basis for potency switching in this enzyme class.

Controlled Hydrolysis Studies: A Model Substrate for Substituent Effect Research

As predicted by class-level Hammett studies, the electron-withdrawing 4-bromophenyl ester accelerates base-catalyzed hydrolysis relative to electron-donating analogs [1]. This makes the target compound a well-suited model substrate for physical organic chemistry research focused on quantifying leaving group effects, determining pH-rate profiles for sulfone-containing heterocycles, and developing stabilizing formulations for highly reactive oxathiine prodrugs.

Conformational Studies: A Flexible 4,4-Dioxide for Co-crystallization Experiments

The 4,4-dioxide's established conformational mobility, in contrast to the rigid 4-oxide, makes it the preferred co-crystallization partner for studying induced-fit binding mechanisms with enzymes like SDH (the target of agricultural fungicides) [1]. The target compound, with its additional 4-bromophenyl heavy atom, is particularly valuable for X-ray crystallography phasing.

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